molecular formula C26H16FN5O B301523 1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Katalognummer B301523
Molekulargewicht: 433.4 g/mol
InChI-Schlüssel: NFFPZWIPSVSAMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a novel compound that has garnered significant attention in the field of medicinal chemistry. It is a potent inhibitor of various kinases and has shown promising results in preclinical studies for the treatment of cancer and other diseases.

Wirkmechanismus

The mechanism of action of 1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves the inhibition of kinase activity. The compound binds to the ATP-binding site of the kinase and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. The specific mechanism of action may vary depending on the target kinase and the cellular context.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In addition, it has been shown to have anti-inflammatory effects and to modulate the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile in lab experiments include its potent inhibitory activity against various kinases, its ability to induce apoptosis and inhibit angiogenesis, and its potential for the treatment of cancer and inflammatory diseases. However, there are also some limitations to using this compound. It may not be effective against all types of cancer or in all patients. It may also have off-target effects that could lead to toxicity or other adverse effects.

Zukünftige Richtungen

There are several future directions for the research and development of 1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile. One direction is to optimize the synthesis method to improve yield and purity of the compound. Another direction is to further elucidate the mechanism of action and identify new targets for the compound. Additionally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans. Finally, there is potential for the development of combination therapies that incorporate this compound with other agents to improve treatment outcomes.

Synthesemethoden

The synthesis of 1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves several steps, including the reaction of 4-fluoroaniline with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-(4-methoxyphenyl)prop-2-ynenitrile and 2-chloropyridine to yield the final product. The synthesis process has been optimized to provide high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been extensively studied for its potential as a therapeutic agent. It has shown potent inhibitory activity against several kinases, including FLT3, JAK2, and SRC. These kinases are involved in various signaling pathways that are dysregulated in cancer and other diseases. The compound has shown promising results in preclinical studies for the treatment of acute myeloid leukemia, breast cancer, and non-small cell lung cancer. It has also shown potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Eigenschaften

Molekularformel

C26H16FN5O

Molekulargewicht

433.4 g/mol

IUPAC-Name

1-amino-3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

InChI

InChI=1S/C26H16FN5O/c27-18-10-8-16(9-11-18)15-33-19-5-3-4-17(12-19)24-20(13-28)25(30)32-23-7-2-1-6-22(23)31-26(32)21(24)14-29/h1-12H,15,30H2

InChI-Schlüssel

NFFPZWIPSVSAMZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=CC(=CC=C4)OCC5=CC=C(C=C5)F)C#N)N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=CC(=CC=C4)OCC5=CC=C(C=C5)F)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.